Zaragozic Acid C Exhibits Intermediate Squalene Synthase Affinity, Outperforming ZA‑A but Trailing ZA‑B
In a direct head‑to‑head comparison under identical conditions, Zaragozic acid C displayed a Ki for rat liver squalene synthase of 45 pM, which is 1.73‑fold more potent than Zaragozic acid A (78 pM) and 1.55‑fold less potent than Zaragozic acid B (29 pM) [1]. This intermediate affinity profile positions Zaragozic acid C as a balanced option between the higher potency of ZA‑B and the better‑characterized in‑vivo pharmacology of ZA‑A.
| Evidence Dimension | Squalene synthase inhibition (apparent Ki, rat liver enzyme) |
|---|---|
| Target Compound Data | 45 pM (Zaragozic acid C) |
| Comparator Or Baseline | 78 pM (Zaragozic acid A); 29 pM (Zaragozic acid B) |
| Quantified Difference | 1.73‑fold more potent than ZA‑A; 1.55‑fold less potent than ZA‑B |
| Conditions | Rat liver squalene synthase, competitive inhibition assay with farnesyl pyrophosphate as substrate |
Why This Matters
Procurement decisions requiring picomolar SQS potency without the extreme affinity (and potentially altered selectivity) of ZA‑B should prioritise Zaragozic acid C.
- [1] Bergstrom JD, Kurtz MM, Rew DJ, et al. Zaragozic acids: a family of fungal metabolites that are picomolar competitive inhibitors of squalene synthase. Proc Natl Acad Sci U S A. 1993;90(1):80‑84. View Source
